Iobenguane

描述

属性

Key on ui mechanism of action |

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |

|---|---|

CAS 编号 |

80663-95-2 |

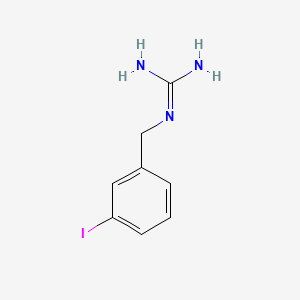

分子式 |

C16H22I2N6O4S |

分子量 |

640.3 g/mol |

IUPAC 名称 |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |

InChI 键 |

XNACDNPGABUBFR-FKNPGSCZSA-N |

SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N |

手性 SMILES |

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

规范 SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

外观 |

Solid powder |

沸点 |

100°C |

熔点 |

0°C |

其他CAS编号 |

80663-95-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |

产品来源 |

United States |

准备方法

合成路线和反应条件: 碘化碘苄胍 I-123 是通过将放射性碘-123 掺入碘苄胍的分子结构中合成的。 该过程涉及一种回旋加速器产生的放射性核素碘-123,它通过电子俘获衰变成碲-123 . 合成通常涉及碘苄胍与碘-123 在受控条件下的反应,以确保放射性同位素的正确掺入 .

工业生产方法: 碘化碘苄胍 I-123 的工业生产涉及制备含碘苄胍硫酸盐的无菌溶液,其中一部分分子标记有放射性碘-123。 然后将该溶液包装在单剂量或多剂量容器中,这些容器经过充分屏蔽,以防止辐射暴露 . 生产过程还包括严格的质量控制措施,以确保最终产品的放射化学纯度和放射性核素纯度 .

化学反应分析

反应类型: 碘化碘苄胍 I-123 主要经历取代反应,其中碘-123 同位素被掺入碘苄胍的分子结构中 .

常用试剂和条件: 碘化碘苄胍 I-123 合成中常用的试剂包括碘苄胍和碘-123。 反应条件通常涉及受控的温度和 pH 值,以确保放射性同位素的有效掺入 .

主要形成的产物: 碘化碘苄胍 I-123 合成中形成的主要产物是放射性标记化合物本身,它用于诊断成像目的 .

科学研究应用

碘化碘苄胍 I-123 在科学研究中有多种应用,特别是在医学和生物学领域。 它用于肾上腺素能神经支配组织的诊断成像,以检测转移性嗜铬细胞瘤或神经母细胞瘤 . 此外,它还用于评估心力衰竭患者心肌的交感神经支配 . 该化合物在涉及评估肾上腺素能神经功能和肾上腺素能受体在各种组织中的分布的研究中也非常有价值 .

作用机制

相似化合物的比较

Research Findings and Data Tables

Table 1: Clinical Trial Outcomes for this compound in MPPG (Phase 2b)

| Endpoint | Result (%) |

|---|---|

| Primary (≥50% antihypertensive reduction) | 25% |

| Partial Response | 30% |

| Stable Disease | 68% |

| 12-Month Disease Control | 90% |

Table 2: Imaging Performance of ¹²³I-Iobenguane Formulations

| Parameter | High-Specific-Activity | Conventional |

|---|---|---|

| Heart-to-Mediastinum Ratio | 2.1 ± 0.3 | 1.6 ± 0.2 |

| Tumor Detection Sensitivity | 92% | 85% |

生物活性

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by norepinephrine transporters in adrenergically innervated tissues. This article details the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse research findings.

Pharmacokinetics and Dosimetry

This compound's pharmacokinetics reveal significant insights into its distribution and retention in various tissues. A study involving a high-specific-activity formulation of 123I-iobenguane demonstrated that the organ distribution was similar to conventional formulations but with improved heart-to-mediastinum ratios, indicating enhanced imaging capabilities for cardiac conditions .

Key Dosimetry Findings

| Organ | Absorbed Dose (mSv/MBq) |

|---|---|

| Urinary Bladder Wall | 0.073 |

| Intestinal Walls | 0.031–0.071 |

| Salivary Glands | 0.064 |

| Thyroid | 0.055 |

| Kidneys | 0.028 |

| Effective Dose | 0.027 |

These findings indicate that the urinary bladder wall receives the highest dose, which is critical for understanding potential side effects during treatment .

Clinical Efficacy

This compound's primary clinical application is in the treatment of advanced pheochromocytoma and paraganglioma. A multicenter trial involving 74 patients demonstrated that 25% of evaluable patients achieved at least a 50% reduction in antihypertensive medication after treatment with this compound I-131 (Azedra) . Furthermore, tumor responses were observed in 22% of patients, highlighting its therapeutic potential.

Case Study Insights

In a pivotal study assessing the biomarker response to high-specific-activity I-131 MIBG, significant reductions in catecholamines and chromogranin A levels were noted post-treatment. Specifically:

- Total Plasma Free Metanephrines : Complete or partial response observed in 69% of patients.

- Serum Chromogranin A : Best response noted in 80% of patients.

These biomarkers correlate strongly with clinical outcomes, including blood pressure control and tumor response .

Safety Profile

The safety profile of this compound has been established through various clinical trials. In a phase 1 study involving healthy adults, no serious adverse events were reported, and any mild adverse effects were deemed unrelated to the drug . Furthermore, patients treated with this compound I-131 showed manageable side effects, primarily related to hematologic parameters and transient elevations in liver enzymes .

常见问题

Basic: What are the key pharmacokinetic properties of iobenguane (MIBG) that influence its diagnostic and therapeutic efficacy?

Answer:

this compound’s structural similarity to norepinephrine enables uptake via norepinephrine transporters (NETs), concentrating in adrenergic tissues and neuroendocrine tumors . Key properties include:

- Radiolabeling stability : Critical for imaging (e.g., -MIBG) and therapy (e.g., -MIBG). Stability impacts radiation dose delivery and imaging clarity .

- Biodistribution : Uptake in heart, lungs, and adrenal medulla necessitates dosimetric adjustments to minimize off-target effects .

- Metabolism : Hepatic metabolism and renal excretion affect clearance rates, requiring renal function monitoring in therapeutic protocols .

Table 1 : Key Pharmacokinetic Parameters of this compound

| Parameter | Diagnostic (-MIBG) | Therapeutic (-MIBG) |

|---|---|---|

| Half-life (biological) | 24–48 hours | 2–3 days |

| Peak uptake time | 24–72 hours | 48–96 hours |

| Critical organs | Thyroid, liver | Bone marrow, kidneys |

Advanced: How can researchers optimize experimental design to evaluate this compound’s therapeutic efficacy in metastatic pheochromocytoma?

Answer:

- Patient stratification : Include this compound scan-positive patients with unresectable/metastatic tumors to ensure homogeneity. Use RECIST 1.1 criteria for tumor response assessment .

- Dosimetric protocols : Administer 185–222 MBq (5–6 mCi) for >50 kg patients; adjust for pediatric cohorts (3.7 MBq/kg) to balance efficacy and toxicity .

- Control groups : Compare with cyclophosphamide-vincristine-dacarbazine (CVD) chemotherapy to assess survival benefits and adverse event profiles .

- Outcome metrics : Prioritize progression-free survival (PFS), overall survival (OS), and hematologic toxicity (e.g., lymphopenia, thrombocytopenia) .

Methodological Note : Preclinical models (e.g., xenografts) should replicate human NET expression patterns to validate targeting efficiency .

Basic: What imaging protocols enhance the diagnostic accuracy of 123I^{123}\text{I}123I-MIBG scans?

Answer:

- Image acquisition : Use SPECT/CT with low-energy high-resolution collimators 24–72 hours post-injection to maximize tumor-to-background contrast .

- Contrast enhancement : Apply adaptive histogram equalization (AHE) to improve CT image clarity, achieving higher PSNR (peak signal-to-noise ratio) and entropy values compared to standard HE .

- Artifact reduction : Administer potassium iodide (KI) to block thyroid uptake and reduce false positives .

Table 2 : Image Quality Metrics for AHE vs. HE in CT Scans

| Metric | AHE | HE |

|---|---|---|

| PSNR (dB) | 42.3 | 38.7 |

| Mean pixel value | 120.5 | 98.2 |

| Entropy | 7.8 | 6.4 |

Advanced: How should researchers address contradictions in clinical trial data for this compound therapy?

Answer:

- Data harmonization : Use meta-analysis to reconcile discrepancies in survival outcomes across small-sample trials (e.g., OS ranging 12–24 months in metastatic cases) .

- Confounding variables : Adjust for heterogeneity in tumor burden, prior therapies, and genetic mutations (e.g., SDHB mutations) using multivariate regression .

- Dosage variability : Standardize therapeutic doses (e.g., 18.5 GBq cumulative for -MIBG) to reduce outcome variability .

Case Study : Retrospective analysis of CVD vs. -MIBG trials showed conflicting PFS results (8 vs. 12 months); stratification by tumor grade resolved discrepancies .

Basic: What are the validated methods for quantifying this compound uptake in preclinical models?

Answer:

- Autoradiography : Quantify -MIBG uptake in tumor xenografts using phosphor imaging plates; normalize counts to muscle background .

- Biodistribution studies : Harvest organs 24–72 hours post-injection; measure radioactivity via gamma counters and express as %ID/g (percentage injected dose per gram) .

- NET expression correlation : Validate uptake levels with immunohistochemistry (IHC) for NETs and correlate with therapeutic response .

Advanced: How can researchers improve the reproducibility of this compound-based radiopharmaceutical synthesis?

Answer:

- Radiolabeling optimization : Use iodogen-coated tubes for labeling, achieving >95% radiochemical purity (RCP) via HPLC validation .

- Quality control : Implement USP <823> guidelines for sterility, endotoxin testing, and stability studies (e.g., 24-hour RCP retention) .

- Batch documentation : Record specific activity (MBq/µg) and storage conditions (−20°C, shielded containers) to minimize variability .

Basic: What ethical and safety protocols are mandated for this compound clinical trials?

Answer:

- Radiation safety : Adhere to ALARA principles; monitor staff exposure with dosimeters and enforce lead shielding during administration .

- Pediatric considerations : Obtain independent ethics committee (IEC) approval for minors; prioritize thyroid protection and long-term toxicity monitoring .

- Informed consent : Disclose risks of myelosuppression and secondary malignancies in therapeutic trials .

Advanced: What computational models predict this compound’s interaction with norepinephrine transporters?

Answer:

- Molecular docking : Use AutoDock Vina to simulate MIBG-NET binding, focusing on transmembrane domains (TMDs) 1 and 3. Validate with site-directed mutagenesis .

- QSAR studies : Correlate substituent effects (e.g., iodine position) with uptake efficiency; prioritize analogs with logP values 1.5–2.5 for optimal blood-brain barrier penetration .

Table 3 : Predicted Binding Affinities of MIBG Analogs

| Analog | ΔG (kcal/mol) | NET Expression Correlation |

|---|---|---|

| -MIBG | −9.2 | R² = 0.87 |

| Meta-iodobenzylguanidine | −8.5 | R² = 0.72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。